molecular formula C5H3ClN4 B1429572 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 633328-98-0

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

Cat. No. B1429572
M. Wt: 154.56 g/mol
InChI Key: MRTKTXTWOUDUTL-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is a chemical compound with the molecular formula C5H3ClN4 . It is a member of the pyrazolopyrimidine family, which is a large group of N-heterocyclic compounds that have significant impact in medicinal chemistry . This compound has been identified as a promising lead for targeting PAK1, a kinase associated with cell proliferation, survival, and migration .


Synthesis Analysis

The synthesis of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine and its derivatives often involves high-throughput virtual screening and structure-based strategies . The exact synthesis pathway can vary depending on the desired functional groups and substituents. More detailed information about the synthesis of this compound can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine consists of a pyrazole ring fused with a pyrimidine ring, with a chlorine atom attached to the 5-position . The InChI code for this compound is 1S/C5H3ClN4/c6-5-7-1-4-3(9-5)2-8-10-4/h1-2H, (H,8,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine include a molecular weight of 154.56 and a solid physical form . The compound should be stored at 2-8°C .

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine in Drug Discovery : Pyrazolo[1,5-a]pyrimidine scaffold is recognized for its versatility in drug discovery, displaying a wide range of medicinal properties such as anticancer, anti-infectious, anti-inflammatory, and as CNS agents. This scaffold serves as a building block for developing drug-like candidates, with structure-activity relationship (SAR) studies highlighting its potential across various disease targets. The synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives highlight the scaffold's adaptability in medicinal chemistry, encouraging further exploration into its utility for potential drug candidates (Cherukupalli et al., 2017).

Pyrazolo[3,4-d]pyrimidines and Their Medicinal Significance : Pyrazolopyrimidines, including structures similar to 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine, are fused heterocyclic systems that mimic the structure of purines, which has led to significant biological investigations to assess their therapeutic significance. They are known to play a crucial role in various disease conditions, with bioactivity studies revealing their potential across the central nervous system, cardiovascular system, cancer, and inflammation, among others. These compounds' biochemical and biophysical properties underscore their medicinal relevance, suggesting that derivatives of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine could similarly possess valuable therapeutic applications (Chauhan & Kumar, 2013).

Future Directions

The future directions for research on 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine and related compounds may involve further exploration of their potential as kinase inhibitors, particularly for PAK1 . Additionally, their significant photophysical properties may warrant further investigation in material science .

properties

IUPAC Name

5-chloro-1H-pyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-7-1-4-3(9-5)2-8-10-4/h1-2H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTKTXTWOUDUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732983
Record name 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

CAS RN

633328-98-0
Record name 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-1H-PYRAZOLO[4,3-D]PYRIMIDINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

27 mg of 1-(5-chloro-pyrazolo[4,3-d]pyrimidin-1-yl)-ethanone was dissolved in 1.5 mL of acetonitrile, added with 1.5 mL of 5N sodium hydroxide aqueous solution, and stirred for 2 hours. After adding 2N hydrochloric acid to the reaction solution to render it acidic, the solution was extracted with ethyl acetate, and the resultant organic layer was washed with saturated brine, then dried over magnesium sulfate, and the solvent was evaporated, to afford 16 mg of the title compound.
Quantity
27 mg
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reactant
Reaction Step One
Quantity
1.5 mL
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Reaction Step One
Quantity
1.5 mL
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Hydrochloric acid (70 mL, 8%) was added dropwise to a solution of 1-[5-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl]ethan-1-one (7 g, 33.83 mmol, 1.00 equiv, 95%) in tetrahydrofuran (70 mL) at 50° C. The resulting solution was refluxed for 30 min and then extracted with 2×100 mL of ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under vacuum to give 2.5 g (45%) of 5-chloro-1H-pyrazolo[4,3-d]pyrimidine as a white solid.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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